9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(m-tolyl)hydrazone
Overview
Description
9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(m-tolyl)hydrazone is a chemical compound with the molecular formula C24H25N3 and a molecular weight of 355.49 g/mol . It is known for its applications in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(m-tolyl)hydrazone typically involves the reaction of 9-Ethylcarbazole-3-carboxaldehyde with N-Ethyl-N-(m-tolyl)hydrazine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture sensitivity . The product is then purified using techniques such as recrystallization or chromatography to achieve a high purity level (>98.0% as determined by HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The final product is subjected to rigorous quality control measures to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions
9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(m-tolyl)hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(m-tolyl)hydrazone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: It is utilized in biochemical assays and as a probe for studying enzyme activities.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(m-tolyl)hydrazone involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(o-tolyl)hydrazone: Similar in structure but with a different positional isomer.
9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(p-tolyl)hydrazone: Another positional isomer with different properties.
Uniqueness
9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(m-tolyl)hydrazone is unique due to its specific hydrazone group positioning, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
N-ethyl-N-[(9-ethylcarbazol-3-yl)methylideneamino]-3-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3/c1-4-26-23-12-7-6-11-21(23)22-16-19(13-14-24(22)26)17-25-27(5-2)20-10-8-9-18(3)15-20/h6-17H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRJEGJEGJEEDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NN(CC)C3=CC=CC(=C3)C)C4=CC=CC=C41 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659908 | |
Record name | 9-Ethyl-3-{[2-ethyl-2-(3-methylphenyl)hydrazinylidene]methyl}-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81380-24-7 | |
Record name | 9-Ethyl-3-{[2-ethyl-2-(3-methylphenyl)hydrazinylidene]methyl}-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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